3-(Diethylamino)-1,2-propanediol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97206. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

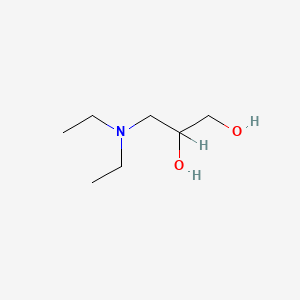

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(diethylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-3-8(4-2)5-7(10)6-9/h7,9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTACQVCHVAUOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862309 | |

| Record name | 3-(Diethylamino)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Acros Organics MSDS] | |

| Record name | 3-(Diethylamino)-1,2-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

621-56-7 | |

| Record name | 3-(Diethylamino)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Diethylamino)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(diethylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Diethylamino 1,2 Propanediol

Nucleophilic Substitution Reactions in 3-(Diethylamino)-1,2-propanediol Synthesis

A principal method for synthesizing this compound involves nucleophilic substitution, where an amine displaces a leaving group on a propanediol (B1597323) backbone. This approach is fundamental in forming the carbon-nitrogen bond central to the target molecule.

Amination of Halogenated Propanediol Precursors

The most common variant of the nucleophilic substitution route is the amination of a halogenated precursor, typically 3-Chloro-1,2-propanediol (B139630). This process leverages the electrophilic nature of the carbon atom bonded to the halogen, making it susceptible to attack by a nucleophilic amine.

The direct reaction between 3-Chloro-1,2-propanediol and diethylamine (B46881) forms the basis of a widely used synthetic method. In this process, the nitrogen atom of diethylamine acts as a nucleophile, attacking the primary carbon atom to which the chlorine atom is attached, thereby displacing the chloride ion and forming this compound.

An analogous industrial preparation for the dimethyl- derivative involves a substitution reaction between 3-chloro-1,2-propanediol and dimethylamine (B145610) in the presence of an alkali catalyst and a mixed solvent system. google.com This reaction is typically performed by adding the halogenated precursor to an aqueous solution of the amine. To manage the reaction's exothermicity and optimize yield, the process often involves controlled, dropwise addition of reactants and temperature staging. google.com

The formation of the amino alcohol via this route proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. rsc.org This type of reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. mdpi.com

Key characteristics of the SN2 pathway in this context include:

Backside Attack: The diethylamine nucleophile approaches the carbon atom from the side opposite to the chlorine leaving group. organic-chemistry.org

Transition State: A high-energy transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-chlorine bond is partially broken. The central carbon atom momentarily adopts a trigonal bipyramidal geometry. organic-chemistry.org

Inversion of Configuration: If the reaction were to occur at a chiral center, it would proceed with an inversion of stereochemistry. organic-chemistry.org

Kinetics: The reaction rate is dependent on the concentration of both reactants, the nucleophile (diethylamine) and the electrophilic substrate (3-Chloro-1,2-propanediol), exhibiting second-order kinetics. mdpi.comacs.org

The primary carbon of 3-Chloro-1,2-propanediol is an ideal substrate for an SN2 reaction as it is sterically unhindered, allowing for easy approach by the nucleophile. acs.org

The efficiency of the amination reaction is significantly enhanced by the presence of a basic catalyst. The primary role of the base is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction between diethylamine and the alkyl chloride. If not neutralized, the HCl would react with the basic diethylamine, forming a non-nucleophilic diethylammonium (B1227033) salt and halting the desired reaction.

Commonly used basic catalysts include:

Sodium Methoxide (B1231860) (CH₃ONa): In a solvent system containing methanol (B129727), sodium methoxide is a particularly effective alkali. google.com It readily neutralizes the acid byproduct. A typical molar ratio for dimethylamine, 3-chloro-1,2-propanediol, and sodium methoxide is reported as 1.2:1:1.05 to ensure a slight excess of amine and complete neutralization. google.com

Sodium Hydroxide (NaOH) and Sodium Bicarbonate (NaHCO₃): In aqueous systems, a combination of a strong base like NaOH and a weaker base like NaHCO₃ can be used to control the pH and catalyze the amination. google.com

The choice of solvent is critical for optimizing reaction kinetics and maximizing the yield of this compound. The solvent must be capable of dissolving both the polar propanediol precursor and the less polar amine.

A mixed solvent system of methanol and water is often employed. google.com

Water is effective at dissolving the 3-chloro-1,2-propanediol and the amine salt byproduct.

Methanol helps to solubilize the free amine and the halogenated precursor.

A patent for a similar process specifies an optimal volume ratio of methanol to water in the range of 2.5:1 to 3.5:1. google.com The concentration of the reactants within the solvent is also controlled; for instance, the mass concentration of 3-chloro-1,2-propanediol in the methanol solution may be kept between 0.5 and 1.0 g/mL to achieve favorable reaction rates. google.com This optimization prevents side reactions and facilitates a smoother, more efficient conversion to the final product.

| Parameter | Condition/Value | Purpose/Effect | Reference |

| Precursor | 3-Chloro-1,2-propanediol | Electrophilic substrate | google.com |

| Nucleophile | Diethylamine | Forms C-N bond | google.com |

| Mechanism | SN2 | Concerted, backside attack | mdpi.comorganic-chemistry.org |

| Catalyst | Sodium Methoxide | Neutralizes HCl byproduct | google.com |

| Solvent | Methanol-Water | Solubilizes reactants | google.com |

| Molar Ratio | Amine:Precursor:Catalyst ≈ 1.2:1:1.05 | Drives reaction to completion | google.com |

| Temperature | Staged (e.g., 25°C then 30-40°C) | Controls reaction rate | google.com |

Epoxide Ring-Opening Reactions

An alternative and highly effective synthetic route to this compound is through the ring-opening of an epoxide precursor. This method capitalizes on the high reactivity of the strained three-membered ether ring. The typical precursor for this synthesis is glycidol (B123203) (also known as 2,3-epoxy-1-propanol).

The reaction involves the nucleophilic attack of diethylamine on one of the carbon atoms of the epoxide ring. Due to the significant ring strain, epoxides are much more susceptible to cleavage by nucleophiles than other ethers. libretexts.org The reaction proceeds readily, often under mild conditions, to yield the desired amino alcohol.

The mechanism is a base-catalyzed SN2 reaction. jsynthchem.com The diethylamine nucleophile attacks the sterically less hindered terminal carbon of the glycidol epoxide ring. libretexts.org This regioselectivity is a hallmark of SN2-type epoxide openings in neutral or basic conditions. The attack opens the ring to form an alkoxide intermediate, which is subsequently protonated (typically by another molecule of the amine or during workup) to give the final 1,2-diol product. The use of catalysts like Lewis acids can enhance the electrophilicity of the epoxide and accelerate the reaction, though the reaction can also proceed without catalysis. mdpi.com Research has also shown that the reaction can be carried out efficiently in environmentally benign solvents like water. organic-chemistry.orgacs.org

| Parameter | Description | Reference |

| Precursor | Glycidol (2,3-epoxy-1-propanol) | Contains reactive, strained epoxide ring |

| Nucleophile | Diethylamine | Attacks the epoxide carbon |

| Mechanism | SN2 | Nucleophilic attack on the less substituted carbon |

| Key Feature | High Regioselectivity | Leads to the formation of the 1,2-amino alcohol isomer |

| Driving Force | Release of Ring Strain | Makes the reaction thermodynamically favorable |

Stereochemical Implications in Chiral Amino Alcohol Synthesis

The synthesis of specific stereoisomers of amino alcohols is of significant interest, particularly for pharmaceutical applications. When using chiral epoxides as starting materials, the aminolysis reaction proceeds with an inversion of configuration at the attacked stereocenter. rroij.com This stereospecificity is a key principle in asymmetric synthesis.

The development of stereoselective methods for the ring-opening of epoxides is crucial for obtaining enantiomerically pure β-amino alcohols. rroij.com While racemic mixtures can be synthesized through various methods, the production of single enantiomers often requires either the use of chiral starting materials, kinetic resolution of racemic mixtures, or chromatographic separation techniques. rroij.com

Chemical Reactivity and Mechanistic Investigations of 3 Diethylamino 1,2 Propanediol

Reactivity of the Tertiary Amine Moiety

The diethylamino group in 3-(diethylamino)-1,2-propanediol is a tertiary amine, which imparts specific nucleophilic and basic properties to the molecule. These characteristics are central to its participation in a variety of chemical reactions.

Nucleophilic Characteristics of the Diethylamino Group

The nitrogen atom in the diethylamino group possesses a lone pair of electrons, making it a potent nucleophile. Nucleophiles are chemical species that donate an electron pair to an electrophile to form a chemical bond. jocpr.com The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). Tertiary amines, like the diethylamino group, are also highly nucleophilic. acs.org This is attributed to the electron-donating inductive effect of the ethyl groups, which increases the electron density on the nitrogen atom. acs.org

The nucleophilic character of the diethylamino group allows it to readily attack electron-deficient centers, initiating a variety of chemical transformations. It is important to note that while amines are good nucleophiles, their reactivity can be influenced by steric hindrance. In the case of this compound, the ethyl groups, while enhancing electron density, can also sterically hinder the approach of the nitrogen to a bulky electrophile.

| Amine Type | Relative Nucleophilicity | Influencing Factors |

|---|---|---|

| Primary (R-NH₂) | Good | Less steric hindrance compared to secondary and tertiary amines. |

| Secondary (R₂-NH) | Very Good | Good balance of increased electron density from alkyl groups and manageable steric hindrance. |

| Tertiary (R₃-N) | Good | Highest electron density due to inductive effects, but can be limited by steric hindrance. |

Alkylation and Acylation Reactions Involving the Amine Functionality

The nucleophilic nitrogen of the diethylamino group readily participates in alkylation and acylation reactions.

Alkylation: In alkylation reactions, the tertiary amine attacks an alkyl halide or another suitable electrophile, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction proceeds via a nucleophilic substitution mechanism. The use of transition metal catalysts, such as those based on manganese, can facilitate the N-alkylation of amines with alcohols, representing a more sustainable approach. wikipedia.org

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction typically proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgwikipedia.org The lone pair on the nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., a chloride ion) results in the formation of the corresponding amide. libretexts.orgnih.gov The acylation of amines is a fundamental transformation in organic synthesis for the construction of C-N bonds. nih.gov

| Acylating Agent | General Reaction | Key Mechanistic Step |

|---|---|---|

| Acyl Chloride (R-COCl) | R'₂NH + R-COCl → R-CONR'₂ + HCl | Nucleophilic attack on the carbonyl carbon followed by elimination of Cl⁻. libretexts.org |

| Acid Anhydride ((RCO)₂O) | R'₂NH + (RCO)₂O → R-CONR'₂ + RCOOH | Nucleophilic attack on a carbonyl carbon followed by elimination of a carboxylate ion. nih.gov |

Substitution Reactions at the Nitrogen Center

Furthermore, transition metal-catalyzed reactions can enable substitution reactions that might not occur under standard conditions. For example, iron-catalyzed conversion of tertiary alcohols to other functional groups can proceed with inversion of configuration, suggesting the involvement of intermediates where the nitrogen could play a role in stabilizing a transient carbocation or participating in the reaction mechanism. royalsocietypublishing.orgrsc.org

Reactivity of the Vicinal Diol Functionality

The 1,2-propanediol portion of the molecule, also known as a vicinal diol, possesses two adjacent hydroxyl groups. This arrangement confers specific reactivity, particularly in oxidation and reduction reactions.

Oxidation Pathways of Hydroxyl Groups (e.g., to Carbonyl Compounds)

The vicinal diol moiety can be oxidized to various carbonyl-containing compounds. A common transformation is the oxidation to an α-hydroxy ketone. This can be achieved using catalysts such as those based on manganese with hydrogen peroxide as the oxidant. orgsyn.orgmasterorganicchemistry.com The selectivity of this oxidation can be influenced by the nature of the diol (e.g., cyclic vs. linear) and the reaction conditions. orgsyn.org

Another important oxidation pathway for vicinal diols is oxidative cleavage, where the carbon-carbon bond between the two hydroxyl-bearing carbons is broken. youtube.comresearchgate.net Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this purpose, leading to the formation of two carbonyl compounds (aldehydes or ketones), depending on the substitution pattern of the original diol. researchgate.net In some cases, overoxidation to carboxylic acids can occur, particularly with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). youtube.com

| Reagent/Catalyst | Primary Product(s) | Reaction Type |

|---|---|---|

| Manganese catalyst / H₂O₂ | α-Hydroxy Ketone | Selective Oxidation orgsyn.orgmasterorganicchemistry.com |

| Sodium Periodate (NaIO₄) | Aldehydes/Ketones | Oxidative Cleavage researchgate.net |

| Lead Tetraacetate (Pb(OAc)₄) | Aldehydes/Ketones | Oxidative Cleavage |

| Potassium Permanganate (KMnO₄) | Carboxylic Acids (from further oxidation of aldehydes) | Oxidative Cleavage and Overoxidation youtube.com |

Reduction Reactions Leading to Amine Derivatives

The reduction of the vicinal diol functionality in this compound can lead to the formation of different amine derivatives. A significant reaction in this context is the deoxydehydration (DODH) reaction. libretexts.org This process removes both hydroxyl groups to form an alkene. royalsocietypublishing.orglibretexts.org The DODH reaction is typically catalyzed by metal-oxo complexes, such as those of rhenium, molybdenum, or vanadium, and often requires a reducing agent. royalsocietypublishing.orglibretexts.org The resulting product would be 3-(diethylamino)prop-1-ene.

Subsequent hydrogenation of the alkene can then yield the fully saturated amine, 3-(diethylamino)propane. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), is a standard method for reducing carbon-carbon double bonds to single bonds. researchgate.netresearchgate.net This two-step sequence of deoxydehydration followed by hydrogenation provides a pathway to convert the aminodiol to a simple alkylamine.

It is also possible to achieve the reduction of amino acids to amino alcohols using various reducing agents, which highlights the compatibility of the amino group with certain reduction conditions. masterorganicchemistry.com While this is the reverse of the diol reduction, the methodologies, such as the use of lithium aluminum hydride or sodium borohydride (B1222165) in specific contexts, provide insights into the types of reagents that can be employed for reductions in the presence of an amine functionality. masterorganicchemistry.com

Esterification Reactions and Complex Formation (e.g., with Boric Acid)

The reaction of 1,2-diols with boric acid to form borate (B1201080) esters is a well-established process. In the case of this compound, the presence of the amino group introduces additional complexity to this reaction. While specific studies on the esterification of this compound with boric acid are not extensively documented in publicly available literature, significant insights can be drawn from research on the closely related compound, (+/-)-3-dimethylamino-1,2-propanediol.

Investigations using 11B NMR spectroscopy on the reaction of boric acid with (+/-)-3-dimethylamino-1,2-propanediol have revealed the formation of both 1:1 and 1:2 borate-diol esters. researchgate.net The formation of these complexes can be represented by the following equilibria:

B(OH)₃ + H₂L ⇌ B(OH)₂L⁻ + H⁺ + H₂O B(OH)₂L⁻ + H₂L ⇌ BL₂⁻ + H⁺ + 2H₂O

Where H₂L represents the diol, this compound.

A crucial finding from the study of the dimethylamino analog is that the 1:1 ester is, in fact, a mixture of two distinct species. researchgate.net One species is formed from the reaction of the borate ion with the neutral diol molecule. The other involves the reaction of the borate ion with the protonated form of the aminodiol, where the tertiary amine group has accepted a proton. This indicates a pH-dependent equilibrium in the reaction system, where the speciation of the aminodiol influences the nature of the resulting borate ester complex.

The formation of these cyclic borate esters is a condensation reaction. Boric acid itself can act as a catalyst in certain reactions, such as the amidation of carboxylic acids. orgsyn.org In the context of this compound, the diol moiety readily reacts with boric acid to form a five-membered ring, a common feature for 1,2- and 1,3-diols.

The stability and formation of these ester complexes are influenced by several factors, including the pH of the solution, the concentration of the reactants, and the solvent system used. The general structures of the potential borate esters of this compound are depicted below:

Interactive Data Table: Potential Borate Esters of this compound

| Ester Type | Stoichiometry (Diol:Boron) | Proposed Structure | Key Features |

| 1:1 Ester (Neutral) | 1:1 | A five-membered ring involving the two hydroxyl groups and the boron atom. | The diethylamino group is not protonated. |

| 1:1 Ester (Protonated) | 1:1 | A five-membered ring involving the two hydroxyl groups and the boron atom. | The diethylamino group is protonated (-N⁺HEt₂). |

| 1:2 Ester | 2:1 | A central boron atom chelated by two diol molecules. | Forms a spiro-like structure. |

Intramolecular and Intermolecular Interactions

The reactivity, selectivity, and rate of reactions involving this compound are significantly influenced by non-covalent interactions, namely hydrogen bonding and stereoelectronic effects.

Hydrogen bonding plays a pivotal role in the chemical behavior of this compound. The molecule possesses both hydrogen bond donors (the two hydroxyl groups) and hydrogen bond acceptors (the oxygen atoms of the hydroxyl groups and the nitrogen atom of the tertiary amine). sigmaaldrich.com This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonding can occur between the hydroxyl groups and the nitrogen atom. This can influence the conformation of the molecule, potentially bringing the reactive sites into closer proximity or, conversely, shielding them. For instance, a hydrogen bond between the secondary hydroxyl group and the nitrogen atom could affect the nucleophilicity of the nitrogen and the acidity of the hydroxyl proton.

Intermolecular hydrogen bonding is crucial in the condensed phase and in solution. In reactions, the solvent can form hydrogen bonds with the diol, affecting its reactivity. Protic solvents, for example, can solvate the hydroxyl and amino groups, potentially modulating their reactivity in processes like esterification. The formation of intermolecular hydrogen bonds can lead to the formation of molecular aggregates, which can influence reaction kinetics.

In the context of reactivity, hydrogen bonding can serve to "deactivate" or protect certain functional groups. For example, in C-H functionalization reactions, hydrogen bonding to an alcohol or amine can reduce their nucleophilicity and the reactivity of their heteroatom-H bonds, allowing for selective reactions at other sites in the molecule. unc.edu This principle is highly relevant to a molecule like this compound, which contains both amine and alcohol functionalities.

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the stereochemistry and rate of a chemical reaction. In this compound, these effects can play a significant role in its reactions.

The relative orientation of the C-O bonds of the two hydroxyl groups and the C-N bond of the diethylamino group can influence the molecule's preferred conformation and, consequently, its reactivity. For example, during the formation of the cyclic borate ester, the molecule must adopt a conformation that allows for the two hydroxyl groups to be in a syn-periplanar or near-syn arrangement to readily form the five-membered ring with the boron atom. The steric bulk of the diethylamino group can influence the ease with which this conformation is achieved.

Furthermore, the electronic nature of the substituents can impact reaction rates and selectivity. The electron-donating inductive effect of the ethyl groups on the nitrogen atom increases its basicity and nucleophilicity compared to an unsubstituted amino group. This enhanced nucleophilicity can be a factor in its own reactions or it can influence the reactivity of the neighboring hydroxyl groups through space or through the carbon backbone.

In glycosylation reactions, a related field, it has been shown that the stereoelectronic properties of protecting groups can significantly influence the stability of reaction intermediates. mdpi.com By analogy, in reactions involving the hydroxyl groups of this compound, the electronic state and orientation of the diethylamino group could similarly affect the stability of transition states and intermediates, thereby influencing reaction pathways and product distributions. For instance, the nitrogen's lone pair of electrons could potentially stabilize a developing positive charge on an adjacent carbon atom through a neighboring group participation mechanism, although this would require a specific stereochemical arrangement.

Advanced Research Applications of 3 Diethylamino 1,2 Propanediol in Chemical Sciences

Role in Organic Synthesis and Functional Material Precursors

The unique structure of 3-(diethylamino)-1,2-propanediol, featuring both nucleophilic amine and hydroxyl groups, establishes it as a significant building block in organic synthesis.

Building Block for Complex Organic Architectures

This compound serves as a foundational unit for constructing more complex molecular structures. cymitquimica.com Its diol and amine functionalities allow for sequential or selective reactions to build elaborate frameworks. A closely related compound, 3-(dimethylamino)-1,2-propanediol (B52021), is utilized in the preparation of indane-derived bis(oxazolines), highlighting the role of this class of compounds in creating sophisticated chiral ligands for catalysis. sigmaaldrich.com The ability to act as a multifunctional building block is crucial for developing materials with precisely engineered properties. mallakchemicals.com

Synthesis of Biologically Active Molecules

The synthesis of molecules with biological activity is a cornerstone of medicinal chemistry. mdpi.com While direct synthesis of specific named drugs from this compound is not prominently documented in the provided results, its analogs are key components in creating bioactive compounds. For instance, 3-(dimethylamino)-1,2-propanediol is an important intermediate for producing various pharmaceuticals, including cancer therapy drugs and antiseptics. google.com It is also used to prepare the synthetic cationic lipid N-[1-(2,3-dioleyloxy)propyl-N,N,N-trimethylammonium chloride (DOTMA), a reagent used in DNA transfection protocols. sigmaaldrich.com The general strategy of using simple, functionalized building blocks is a common approach in the development of new therapeutic agents. mdpi.comnih.gov

Intermediate in Pharmaceutical Production

This compound is explicitly identified as a pharmaceutical intermediate. cphi-online.com Its structural analog, 3-methylamino-1,2-propanediol (B1225494), is synthesized with high purity to be used in the production of Iopromide, a non-ionic, low-osmolar contrast agent used in medical imaging. google.com This demonstrates the role of dialkylamino-propanediols as critical precursors in the multi-step synthesis of active pharmaceutical ingredients (APIs) and related medical products. mallakchemicals.comgoogle.com

Applications of 3-(Dialkylamino)-1,2-propanediol Analogs in Synthesis

| Analog Compound | Application | Source(s) |

| 3-(Dimethylamino)-1,2-propanediol | Intermediate for narcotics, cancer therapy drugs, antiseptics. | google.com |

| 3-(Dimethylamino)-1,2-propanediol | Used to produce cation-type water-thinned polyurethane. | google.com |

| 3-(Dimethylamino)-1,2-propanediol | Used in the preparation of a cationic lipid (DOTMA) for DNA transfection. | sigmaaldrich.com |

| 3-Methylamino-1,2-propanediol | Used for the synthesis of Iopromide, a nonionic contrast medium. | google.com |

Applications in Polymer Chemistry

The reactivity of the hydroxyl and amino groups in this compound makes it a valuable monomer and modifier in polymer science.

Modification of Polymer Matrices (e.g., Epoxy Resins, Polyurethanes)

The compound has been directly applied in the synthesis of polyurethane cationomers. sigmaaldrich.comsigmaaldrich.com Specifically, it was used to create diphenylmethane-4,4′-diisocyanate based polyether polyurethane cationomers. sigmaaldrich.comsigmaaldrich.com The tertiary amine group within the diol structure introduces a positive charge (after quaternization or protonation), which is desirable for creating ionomers with unique properties such as improved dyeability, adhesion, and antistatic characteristics. Its analog, 3-dimethylamino-1,2-propanediol, is also noted for its use in producing cation-type water-thinned polyurethanes. google.com The hydroxyl groups can react with isocyanates to form urethane (B1682113) linkages, incorporating the diethylamino group into the polymer backbone.

Formation of Specialized Polymers and Copolymers

Beyond modification, this compound is used to form specialized polymeric materials. It has been employed in studies investigating the chemical and chromatographic stability of methacrylate-based monolithic columns that feature 3-N,N-diethylamino-2-hydroxypropyl (DEAE) groups. sigmaaldrich.comsigmaaldrich.com These functionalized monoliths are a type of specialized polymer used in separation science.

As a monomer containing a reactive amine, it can be incorporated into copolymers, which are polymers derived from two or more different monomeric units. pressbooks.pub This allows for the creation of materials with tailored properties that differ from the constituent homopolymers. pressbooks.pub For example, copolymers incorporating similar diethylamino functional groups have been synthesized to create CO2-responsive materials that can self-assemble into vesicles in aqueous solutions. rsc.org The incorporation of monomers like this compound is a key strategy for developing advanced polymers with specific functionalities and responses to external stimuli.

Polymer Applications of this compound

| Application Area | Specific Use | Source(s) |

| Polyurethane Synthesis | Synthesis of diphenylmethane-4,4′-diisocyanate based polyether polyurethane cationomers. | sigmaaldrich.com, sigmaaldrich.com |

| Separation Science | Investigation of methacrylate-based monolithic columns with DEAE functional groups. | sigmaaldrich.com, sigmaaldrich.com |

Development of Conductive Materials

The compound this compound (DEAPD) has emerged as a significant component in the formulation of materials for printed electronics, particularly in the development of conductive copper inks. Its unique structure, featuring both a tertiary amine group and two hydroxyl groups, allows it to perform multiple functions in the fabrication of conductive films.

Formation of Metal-Amine-Diol Complexes (e.g., Copper-Aminediol Complexes)

In the pursuit of low-cost printed electronics, copper has been an attractive alternative to silver. A key strategy involves the use of metal-organic decomposition (MOD) inks, where a metal-organic complex is thermally decomposed to yield a conductive metallic layer. This compound is utilized to form complexes with copper salts, such as copper(II) formate (B1220265). researchgate.net These copper-aminediol complexes are soluble and can be incorporated into inks suitable for printing applications. researchgate.netepa.gov The interaction between the amine and diol functionalities of DEAPD and the copper center is crucial for the stability and subsequent decomposition properties of the resulting complex. researchgate.net

Low-Temperature Thermal Decomposition for Conductive Film Fabrication

A major challenge in producing copper conductive films is the high temperature typically required for sintering copper nanoparticles, which is often incompatible with flexible polymer substrates. Furthermore, the sintering process usually requires an inert or reducing atmosphere to prevent copper oxidation. Research has shown that copper-aminediol complex inks, specifically those using this compound, can be calcined at relatively low temperatures (165-180°C) in an air atmosphere to produce conductive films. researchgate.netepa.gov This low-temperature decomposition is a significant advantage, enabling the use of less thermally stable substrates. The thermal decomposition of the copper formate/DEAPD complex yields copper particles that form a conductive network. researchgate.net Films produced through this method consist of copper particles with diameters in the range of 1-3 µm and have demonstrated a minimum surface resistivity of 0.2 Ω/sq. researchgate.netepa.gov

Adsorption Mechanisms of Amino Alcohols on Metal Particle Surfaces for Oxidation Prevention

One of the most critical roles of this compound in conductive ink formulations is its ability to prevent the oxidation of copper particles during thermal processing in air. researchgate.net It is proposed that the DEAPD molecule, or its fragments, adsorbs onto the surface of the newly formed copper particles. researchgate.net The hydroxyl groups of the aminediol are suggested to be particularly effective at blocking oxygen from reaching the particle surface, thereby inhibiting oxidation. researchgate.net This protective adsorption allows for the sintering process to be carried out in air, which simplifies the manufacturing process and reduces costs compared to methods requiring inert atmospheres. researchgate.net

Influence of Amine Structure on Thermal Behavior and Electrical Performance of Inks

The molecular structure of the amino alcohol ligand has a direct impact on the properties of the conductive ink. Studies comparing this compound (DEAPD) with its counterpart, 3-dimethylamino-1,2-propanediol (DMAPD), have provided insights into these structure-property relationships. The decomposition temperatures of copper formate complexes with both DEAPD and DMAPD were found to be lower than that of pure copper formate. researchgate.net This lowering of the decomposition temperature is crucial for low-temperature processing. While both amines enable the formation of conductive films in air, the specific alkyl groups on the nitrogen atom can influence the thermal behavior and the final electrical properties of the film, although detailed comparative performance data between the two is a subject of ongoing research. researchgate.net The presence of the dihydroxy-alkanolamine structure in both DEAPD and DMAPD is key to their function in preventing oxidation during sintering in air. researchgate.net

Interactive Table: Comparison of Amine-Diol Ligands in Copper Ink Formulations

| Ligand | Chemical Name | Key Feature | Processing Temperature | Resulting Film Characteristics |

| DEAPD | This compound | Forms complex with Cu(II) formate; prevents oxidation. researchgate.net | 165-180°C in air. researchgate.netepa.gov | Conductive film of Cu particles (1-3 µm); min. resistivity 0.2 Ω/sq. researchgate.netepa.gov |

| DMAPD | 3-(Dimethylamino)-1,2-propanediol | Forms complex with Cu(II) formate; prevents oxidation. researchgate.net | 165-180°C in air. researchgate.net | Conductive film of Cu particles. researchgate.net |

Contributions to Carbon Capture Technologies

The imperative to reduce greenhouse gas emissions has driven extensive research into carbon capture and storage (CCS) technologies. Amine-based chemical absorption is a leading method for post-combustion CO₂ capture from flue gas streams. researchgate.netmdpi.com

Evaluation as a Tertiary Amine Solvent for Post-Combustion CO₂ Capture

Tertiary amines, such as N-methyldiethanolamine (MDEA), are recognized for their high theoretical CO₂ loading capacity (1 mole of CO₂ per mole of amine) and lower energy requirements for regeneration compared to primary and secondary amines. researchgate.netacs.org However, they typically exhibit slower reaction kinetics. e3s-conferences.org

This compound possesses the structural characteristics of a tertiary amine. Its potential as a solvent for CO₂ capture can be evaluated based on key performance indicators used for other tertiary amines. acs.org These include:

Absorption Rate: While tertiary amines are generally slower, structural modifications can influence kinetics. The presence of hydroxyl groups in DEAPD enhances its solubility in water, a common co-solvent in capture systems. mdpi.com

CO₂ Absorption Capacity: The theoretical 1:1 stoichiometry is a significant advantage for tertiary amines. Experimental studies on various tertiary amines are conducted to determine their effective cyclic CO₂ capacity under process conditions. acs.org

Heat of Reaction: A lower heat of reaction with CO₂ translates to reduced energy consumption during the solvent regeneration step in the stripper. acs.org This is a primary driver for investigating novel tertiary amine structures.

Solvent Stability: The stability of the amine against thermal and oxidative degradation is crucial for long-term operation and minimizing solvent replacement costs. mdpi.comglobalccsinstitute.com

While specific studies evaluating this compound for CO₂ capture are not widely published, its properties as a tertiary alkanolamine make it a candidate for investigation. Research on a broad range of tertiary amines has shown that systematic modification of their chemical structures can lead to absorbents with high absorption rates, high cyclic capacities, and heats of reaction lower than the conventional MDEA. acs.org Therefore, DEAPD warrants consideration within screening programs for new and potentially more efficient CO₂ capture solvents.

Interactive Table: Key Evaluation Criteria for Tertiary Amine Solvents

| Performance Metric | Description | Importance for CO₂ Capture |

| Absorption Rate | The speed at which the amine reacts with and absorbs CO₂. acs.org | Affects the size and cost of the absorber column. Faster rates are preferred. |

| Cyclic Capacity | The difference in CO₂ loading between the rich (from absorber) and lean (from stripper) solvent. acs.org | A higher capacity reduces the solvent circulation rate, lowering pumping energy requirements. |

| Heat of Reaction | The amount of heat released during CO₂ absorption, which must be supplied back for regeneration. acs.org | A lower heat of reaction directly correlates to lower energy penalty for solvent regeneration. |

| Chemical Stability | Resistance to degradation from oxygen in the flue gas and high temperatures in the stripper. mdpi.com | Determines solvent lifetime, operational costs, and the formation of corrosive byproducts. |

Insights into CO2 Absorption Performance and Solvent Properties

This compound (DEA-1,2-PD) has been identified as a promising tertiary amine for carbon dioxide (CO₂) capture applications due to its favorable absorption rate and capacity. mdpi.com Research into its performance has highlighted its potential as a viable solvent in post-combustion CO₂ capture processes.

In comparative studies with other amines, DEA-1,2-PD has demonstrated a noteworthy balance of absorption rate and capacity, making it a candidate for further investigation and development in blended solvent systems. mdpi.com The presence of hydroxyl groups can also impact the solvent's viscosity and its interaction with water in aqueous solutions, which are important considerations for industrial applications. Further research continues to explore its thermal stability and the energy requirements for regeneration, which are critical factors for its economic viability.

Studies on Vapor-Liquid Equilibrium of this compound Solutions in CO₂ Capture

A thorough understanding of the vapor-liquid equilibrium (VLE) of this compound (DEA-1,2-PD) solutions is essential for the design and simulation of CO₂ capture processes. Experimental measurements of the VLE of aqueous solutions of DEA-1,2-PD have been conducted to provide the necessary data for process modeling. mdpi.com

The vapor pressure of pure DEA-1,2-PD has been correlated using the Antoine equation, which is a common semi-empirical equation describing the relationship between vapor pressure and temperature. mdpi.com For aqueous solutions, the Non-Random Two-Liquid (NRTL) model has been successfully applied to calculate the activity coefficients of the components, which is crucial for accurately representing the non-ideal behavior of the liquid phase. mdpi.com

VLE data for aqueous solutions of DEA-1,2-PD have been measured at various temperatures, providing valuable insights into the volatility of the amine in the solvent mixture. mdpi.com This information is critical for designing the stripper section of a CO₂ capture plant, as it influences the energy required for solvent regeneration and helps to minimize solvent losses. The experimental data and the thermodynamic models derived from them are fundamental for the accurate representation and optimization of processes utilizing DEA-1,2-PD for CO₂ capture. mdpi.com

Interactive Data Tables

Vapor Pressure of Pure this compound (DEA-1,2-PD)

| Temperature (°C) | Vapor Pressure (kPa) |

| 100 | 1.2 |

| 120 | 3.5 |

| 140 | 8.9 |

| 160 | 20.1 |

| 170 | 29.8 |

This table is generated based on the Antoine equation correlation from experimental data. mdpi.com

Vapor-Liquid Equilibrium of Aqueous this compound (DEA-1,2-PD) Solutions

| Amine Mass Fraction | Temperature (°C) | Liquid Phase Mole Fraction (Amine) | Vapor Phase Mole Fraction (Amine) | Pressure (kPa) |

| 0.3 | 100 | 0.06 | 0.003 | 101.3 |

| 0.3 | 120 | 0.06 | 0.004 | 198.5 |

| 0.5 | 100 | 0.12 | 0.007 | 101.3 |

| 0.5 | 120 | 0.12 | 0.009 | 198.5 |

| 0.7 | 100 | 0.23 | 0.015 | 101.3 |

| 0.7 | 120 | 0.23 | 0.020 | 198.5 |

This table presents a selection of VLE data for aqueous DEA-1,2-PD solutions. mdpi.com

Biological Interactions and Biomedical Research of 3 Diethylamino 1,2 Propanediol Derivatives

Synthesis of Cationic Lipids for Nucleic Acid Delivery

Cationic lipids are essential components in non-viral gene delivery systems. These synthetic molecules are engineered to form complexes, known as lipoplexes, with negatively charged nucleic acids like DNA and RNA. This encapsulation protects the genetic material from degradation and facilitates its entry into cells. The general structure of a cationic lipid consists of a positively charged headgroup, a hydrophobic lipid tail, and a linker connecting the two. The 3-(diethylamino)-1,2-propanediol moiety is a valuable precursor for the headgroup and linker region of these lipids.

The structural backbone of this compound is analogous to that of 3-(dimethylamino)-1,2-propanediol (B52021), a well-documented precursor for the famous cationic lipid DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride). sigmaaldrich.com In the synthesis of DOTMA, the two hydroxyl groups of the propanediol (B1597323) backbone are etherified with long hydrophobic chains (like oleyl groups), and the dimethylamino group is quaternized to create a permanent positive charge. sigmaaldrich.comnih.gov This positive charge is crucial for interacting with the phosphate (B84403) backbone of nucleic acids. nih.gov

Following this synthetic logic, this compound serves as a precursor for analogous cationic lipids where the headgroup is a diethylamino or a triethylammonium (B8662869) group. These lipids are key components of liposomes used in transfection protocols. nih.govgoogle.com The process involves the electrostatic interaction between the positively charged liposomes and the negatively charged genetic material, forming lipoplexes that can fuse with cell membranes to deliver their cargo. nih.govmdpi.com While DOTMA, derived from the dimethyl- variant, is more widely cited, the underlying principle of using a 3-amino-1,2-propanediol (B146019) core is central to creating a class of effective transfection reagents. sigmaaldrich.com

The efficacy of a lipid-based delivery system is highly dependent on the molecular structure of its components. nih.gov The design of novel cationic lipids involves the careful selection of the headgroup, linker, and hydrophobic tails to optimize transfection efficiency and minimize cytotoxicity. mdpi.com

Derivatives of this compound contribute to this modular approach. The tertiary amine can be protonated in acidic environments, such as in endosomes, which can facilitate the release of the nucleic acid cargo into the cytoplasm. nih.gov This pH-sensitive behavior is a key feature of many modern ionizable cationic lipids used in RNA delivery. nih.gov The nature of the alkyl groups on the amine (diethyl vs. dimethyl) can influence the pKa of the headgroup, affecting its interaction with membranes and the efficiency of endosomal escape.

The hydrophobic portion of these lipids, typically derived from long-chain fatty alcohols or acids, ensures the stability of the lipid nanoparticle. The efficacy of these delivery systems is often evaluated by their ability to silence specific genes (in the case of siRNA delivery) in vitro and in vivo. nih.gov

Table 1: Key Components in Cationic Lipid Design

| Component | Function | Example Precursor/Moiety |

|---|---|---|

| Hydrophobic Domain | Anchors in the lipid bilayer; drives self-assembly into nanoparticles. | Oleyl chains, Linoleyl chains |

| Linker | Connects the hydrophobic and hydrophilic domains. | Propanediol backbone |

| Cationic Headgroup | Binds to negatively charged nucleic acids; interacts with cell membranes. | Diethylamino or quaternized ammonium (B1175870) group |

Chiral Derivatization for Asymmetric Catalysis

The presence of a stereocenter in the 1,2-propanediol backbone makes this compound a valuable chiral building block. In its enantiomerically pure forms, it can be used to synthesize chiral ligands that impart stereoselectivity in metal-catalyzed reactions.

Asymmetric catalysis relies on chiral ligands to control the three-dimensional outcome of a chemical transformation, leading to the preferential formation of one enantiomer over the other. nih.gov Amino-diol structures are common motifs in a variety of successful chiral ligands. mdpi.com

While specific examples detailing the use of this compound for this purpose are specialized, the synthetic route is well-established with analogous compounds like 3-(dimethylamino)-1,2-propanediol, which is used to prepare indane-derived bis(oxazolines). sigmaaldrich.com These "BOX" ligands are highly effective in a range of asymmetric reactions. Similarly, chiral this compound can be converted into ligands such as chiral aminodiols, which are effective in reactions like the enantioselective addition of organozinc reagents to aldehydes. mdpi.comresearchgate.net The synthesis often involves protecting the diol functionality or converting it into a more complex cyclic structure, while the amino group can either be part of the coordinating backbone or be modified. nih.gov

Ligands derived from chiral amino-diols are employed in a variety of important enantioselective transformations. The goal is to create a chiral pocket around a metal center that directs an incoming substrate to react in a specific orientation. nih.govorganic-chemistry.org

For instance, chiral aminodiol ligands are known to be effective catalysts for the addition of diethylzinc (B1219324) to various aldehydes, producing chiral secondary alcohols with good to high enantioselectivity. mdpi.comresearchgate.net The precise structure of the ligand, including the steric bulk of the substituents on the nitrogen atom (such as the ethyl groups in this case), can significantly influence the degree of enantiomeric excess (ee) achieved in the product. mdpi.com The development of new chiral ligands is a continuous effort in chemical synthesis, aiming to find catalysts that are not only highly selective but also broadly applicable to different substrates. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) |

| 3-(Dimethylamino)-1,2-propanediol |

Analytical Methodologies for Structural Elucidation and Purity Assessment of 3 Diethylamino 1,2 Propanediol

Chromatographic Techniques

Chromatography is indispensable for separating 3-(Diethylamino)-1,2-propanediol from reaction byproducts, starting materials, and other impurities. Both gas and liquid chromatography serve critical roles in its analytical characterization.

Liquid Chromatography Applications

Liquid chromatography (LC) is a versatile technique used for both analytical and preparative purposes. For compounds like this compound, it offers a method for analysis without the need for high temperatures, which can be beneficial for preventing degradation. The compound itself has been utilized in studies investigating the chemical and chromatographic stability of methacrylate-based monolithic columns, highlighting its interaction with stationary phases. sigmaaldrich.comsigmaaldrich.com

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a method of choice for analyzing similar chiral compounds. For instance, a sensitive on-line normal-phase LC-MS-MS method was developed for the enantioseparation of 3-tert-butylamino-1,2-propanediol, an intermediate in the synthesis of beta-blockers. nih.govresearchgate.net This approach uses a chiral stationary phase to separate the enantiomers and a mass spectrometer for sensitive detection and quantification in the ng/mL range. nih.gov Such a method would be highly applicable for the chiral separation and analysis of this compound enantiomers.

Table 2: Example LC-MS/MS Conditions for Chiral Separation of a Related Aminopropanediol

| Parameter | Condition |

|---|---|

| Technique | On-line normal-phase LC-MS-MS |

| Stationary Phase | Chiral Stationary Phase |

| Mobile Phase | n-Hexane compatible |

| Detector | Mass Spectrometer (MS/MS) |

| Ionization Interface | Atmospheric Pressure Chemical Ionization (APCI) |

| Validation Range | 25-500 ng/ml for each enantiomer |

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound. Techniques such as NMR, IR, and MS each provide unique pieces of information that, when combined, confirm the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the ethyl group protons (a triplet and a quartet), the methylene (B1212753) and methine protons on the propanediol (B1597323) backbone, and the exchangeable hydroxyl protons. chemicalbook.com The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule. chemicalbook.com

Table 3: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~0.9-1.1 | Triplet | -CH₂CH₃ |

| ~2.4-2.7 | Multiplet | -CH₂ CH₃, -N-CH₂ -CH(OH) | |

| ~3.4-3.8 | Multiplet | -CH(OH)CH₂ OH, -CH(OH )CH₂ OH | |

| ~3.8-4.0 | Multiplet | -N-CH₂-CH (OH)- | |

| ¹³C NMR | ~11-13 | - | -CH₂CH₃ |

| ~47-49 | - | -CH₂ CH₃ | |

| ~58-60 | - | -N-CH₂ -CH(OH) | |

| ~65-67 | - | -CH(OH)CH₂ OH |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual spectra should be consulted for precise values. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of strong, broad absorption bands corresponding to the O-H stretching of the two hydroxyl groups, as well as C-H, C-N, and C-O stretching vibrations. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3100-3600 | O-H | Stretching (broad) |

| 2850-2970 | C-H (Alkyl) | Stretching |

| 1040-1150 | C-N (Amine) | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. nist.gov

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (147.22 g/mol ). sigmaaldrich.comchemicalbook.comnist.gov Further fragmentation would lead to characteristic daughter ions, often resulting from the loss of small molecules like water or cleavage adjacent to the nitrogen atom. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted m/z values for various adducts can also be calculated to aid in identification. uni.lu

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₇NO₂ | nist.gov |

| Molecular Weight | 147.22 | sigmaaldrich.com |

| Monoisotopic Mass | 147.12593 Da | uni.lu |

| Predicted [M+H]⁺ (m/z) | 148.13321 | uni.lu |

| Predicted [M+Na]⁺ (m/z) | 170.11515 | uni.lu |

Titrimetric Methods for Quantitative Analysis (e.g., Nonaqueous Titration)

The quantitative analysis of this compound, a tertiary amine, is crucial for ensuring its purity and for quality control in its various applications. Due to its weakly basic nature, classical aqueous acid-base titrations are not suitable as they fail to provide a sharp and discernible endpoint. encyclopedia.pub Consequently, nonaqueous titration emerges as the preferred titrimetric method for the accurate quantification of this compound. lcms.czmetrohm.com

Nonaqueous titration is a well-established analytical technique, particularly within the pharmaceutical industry, for the analysis of substances that are either insoluble in water or are too weakly acidic or basic for aqueous titration. encyclopedia.pubgfschemicals.com For weakly basic compounds like this compound, the procedure typically involves dissolving the sample in a non-aqueous solvent, most commonly glacial acetic acid, and titrating with a strong acid, such as perchloric acid, also dissolved in glacial acetic acid. lcms.czmetrohm.commetrohm.com

The principle behind this method lies in the leveling effect of the solvent. sips.org.in Glacial acetic acid, being an acidic solvent, enhances the basicity of the weak amine, making it behave as a stronger base than it would in water. mt.com This is because acetic acid readily donates a proton to the amine, forming the protonated amine and the acetate (B1210297) ion. When perchloric acid is added, it reacts with the acetic acid to form the onium ion (CH₃COOH₂⁺), which is a very strong acidic species. lcms.cz This onium ion can then readily donate its proton to the weak base, resulting in a sharp and clear endpoint that can be detected potentiometrically or with a visual indicator. encyclopedia.publcms.cz

A typical procedure for the nonaqueous titration of an amino alcohol like this compound would involve the following steps:

Preparation of the Titrant: A standardized solution of 0.1 N perchloric acid in glacial acetic acid is prepared. sips.org.in

Sample Preparation: A accurately weighed amount of this compound is dissolved in a suitable volume of glacial acetic acid. lcms.czmetrohm.com

Titration: The sample solution is then titrated with the standardized perchloric acid solution. The endpoint can be determined potentiometrically, where a sharp jump in the potential indicates the equivalence point, or by using a visual indicator like crystal violet, which changes color from violet (basic) to yellowish-green (acidic). lcms.czsips.org.in

Blank Determination: A blank titration is performed using the same quantities of reagents but without the sample to account for any impurities in the solvent. pharmaknowledgeforum.com

The purity of this compound is then calculated based on the volume of titrant consumed.

Detailed Research Findings

Research on the nonaqueous titration of weak bases, such as amines and amino alcohols, has demonstrated the reliability and accuracy of this method. For instance, studies on the titration of triethanolamine, an amino alcohol structurally similar to this compound, with perchloric acid in glacial acetic acid have shown excellent results with a sharp, well-defined endpoint. lcms.czmetrohm.com These findings are directly applicable to the analysis of this compound, given their similar chemical nature as tertiary amino alcohols.

The following interactive data table illustrates typical results that can be obtained from the nonaqueous potentiometric titration of an amino alcohol, which would be representative for this compound. The data is based on the analysis of a similar compound, triethanolamine, and showcases the high precision of the method. lcms.cz

The amine value, expressed in mg KOH/g of the sample, is another important quality parameter that can be determined by this method. lcms.czmetrohm.commt.com This value is a measure of the total amount of basic nitrogen-containing compounds in the sample.

Comparative Studies and Analog Development

Structure-Reactivity Relationships within the Amino Propanediol (B1597323) Family

The reactivity of amino propanediols is largely dictated by the substitution on the nitrogen atom. This influences basicity, nucleophilicity, and steric hindrance, which in turn affect the compound's behavior in chemical reactions and its physical properties.

When compared to its close analog, 3-(Dimethylamino)-1,2-propanediol (B52021) (DMAPD), the two ethyl groups on the nitrogen atom of DEAPD introduce significant differences in steric bulk and hydrophobicity. The replacement of methyl groups with ethyl groups increases the molecule's size and the space it occupies, a factor known as steric hindrance. This increased bulk can influence the rate and mechanism of reactions.

In the formulation of molecular inks for printed electronics, both DEAPD and DMAPD are used to form complexes with copper formate (B1220265). google.comresearchgate.net These complexes facilitate the low-temperature decomposition to form conductive copper films. Research indicates that copper-aminediol complexes using either DMAPD or DEAPD can be calcined at temperatures between 165-180°C to produce films with high electrical conductivity. researchgate.netresearchgate.net The aminediol ligand plays a crucial role by adsorbing onto the surface of the copper particulates during the sintering process, which helps to prevent their oxidation when heated in air. researchgate.net The larger ethyl groups in DEAPD can offer a more substantial protective layer around the metal center compared to the methyl groups in DMAPD, potentially altering the decomposition kinetics and the final morphology of the copper film. researchgate.net

The increased hydrophobicity from the ethyl groups also means that DEAPD is less water-soluble than DMAPD, a factor that can be critical in solvent system design.

| Property | 3-(Diethylamino)-1,2-propanediol (DEAPD) | 3-(Dimethylamino)-1,2-propanediol (DMAPD) |

|---|---|---|

| Molecular Formula | C₇H₁₇NO₂ sigmaaldrich.comthermofisher.com | C₅H₁₃NO₂ nih.gov |

| Molecular Weight | 147.22 g/mol sigmaaldrich.comepa.gov | 119.16 g/mol nih.gov |

| Alkyl Substituent | Diethyl | Dimethyl |

| Steric Hindrance | Higher | Lower |

| Hydrophobicity | Higher | Lower |

| Boiling Point | 233-235 °C sigmaaldrich.com | Data not readily available |

The degree of substitution on the nitrogen atom (primary, secondary, or tertiary) fundamentally alters the chemical nature of the amino propanediol. 3-Amino-1,2-propanediol (B146019) (APD) is a primary amine, 3-Methylamino-1,2-propanediol (B1225494) (MAPD) is a secondary amine, and DEAPD is a tertiary amine. google.comchemicalbook.comsfdchem.com

A key difference lies in their reactivity with compounds like carbon dioxide. Primary and secondary amines can react with CO₂ to form carbamates, a reaction that is central to many carbon capture technologies. Tertiary amines like DEAPD, lacking a proton on the nitrogen atom, cannot form carbamates directly but can act as a base to catalyze the hydration of CO₂ to form bicarbonate. researchgate.net The steric hindrance caused by alkyl groups attached to the nitrogen atom significantly affects the stability of these carbamates. researchgate.net

In the context of materials science, APD, MAPD, DMAPD, and DEAPD have all been explored as ligands in copper-based molecular inks. google.comgoogle.com The presence of N-H bonds in primary and secondary amines allows for hydrogen bonding, which can influence the structure of the metal-ligand complex and its subsequent decomposition pathway. researchgate.net DEAPD, as a tertiary amine, lacks these N-H bonds, leading to different intermolecular interactions.

| Compound | Amine Type | Key Reactivity Features |

|---|---|---|

| 3-Amino-1,2-propanediol (APD) | Primary | Can form stable carbamates; participates in hydrogen bonding via two N-H bonds. chemicalbook.comresearchgate.net |

| 3-Methylamino-1,2-propanediol (MAPD) | Secondary | Can form carbamates; participates in hydrogen bonding via one N-H bond. sfdchem.com |

| This compound (DEAPD) | Tertiary | Does not form carbamates directly; acts as a base catalyst; higher steric hindrance. google.comresearchgate.net |

Derivatization Strategies and Their Impact on Application Performance

Modifying the core structure of this compound is a key strategy for enhancing its properties for specific applications. This includes isolating specific stereoisomers and adding functional groups to alter its physical and chemical characteristics.

The structure of this compound contains a chiral center at the second carbon atom of the propanediol backbone. ptfarm.pl This means the molecule exists as a pair of enantiomers (non-superimposable mirror images). In biological and pharmaceutical contexts, different enantiomers of a chiral molecule can exhibit vastly different activities and effects. For example, studies on derivatives of the parent compound, 3-amino-1,2-propanediol, have shown that one enantiomer can have a significantly greater affinity for biological receptors than the other. ptfarm.pl

Therefore, strategies to obtain enantiomerically pure forms of DEAPD are of significant interest. These strategies fall into two main categories:

Chiral Resolution: This involves separating the two enantiomers from a racemic mixture (a 50:50 mix of both).

Enantioselective Synthesis: This involves designing a chemical synthesis that preferentially creates one enantiomer over the other. An example for the parent family includes the asymmetric dihydroxylation of allylamine (B125299) to produce (R)-(+)-3-amino-1,2-propanediol, demonstrating a pathway to a specific enantiomer. researchgate.net

The ability to produce specific enantiomers of DEAPD or its derivatives is crucial for developing targeted agents in fields where stereochemistry dictates function.

Attaching long alkyl chains to the DEAPD molecule dramatically alters its properties, particularly its surface activity. This derivatization is a common strategy to create surfactants. A notable industrial application involves the reaction of DEAPD with triglycerides from natural oils, such as palm oil, which are rich in long-chain fatty acids. google.com

In this process, the hydroxyl groups of DEAPD react with the fatty acids (via transesterification with the triglyceride) to form ester linkages. The resulting molecule, which combines a hydrophilic head (the amino and remaining hydroxyl groups) and long hydrophobic tails (the alkyl chains from the fatty acids), has amphiphilic properties. This derivative can then be quaternized, for example with dimethyl sulfate, to create a cationic surfactant. google.com These types of quaternary ammonium (B1175870) compounds are widely used as fabric softeners and conditioning agents.

The general reaction transforms the water-soluble DEAPD into a molecule capable of forming micelles and reducing surface tension, demonstrating a significant impact on application performance through targeted derivatization.

| Starting Material | Reactant | Derivative Type | Resulting Application |

|---|---|---|---|

| This compound | Palm Oil (source of long-chain fatty acids) | Fatty acid esters of DEAPD | Intermediate for surfactants |

| Fatty acid esters of DEAPD | Dimethyl Sulfate (Quaternizing agent) | Quaternary ammonium compound | Fabric softener, conditioning agent google.com |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Sustainable Production

The imperative for green chemistry is driving research into more environmentally benign and efficient methods for producing valuable chemicals. Future research on 3-(diethylamino)-1,2-propanediol is likely to focus on sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Current industrial synthesis of similar amino alcohols often relies on processes that can be energy-intensive. For instance, the synthesis of the related compound 3-methylamino-1,2-propanediol (B1225494) involves the reaction of glycerin chlorohydrin with aqueous monomethylamine. google.com A similar pathway for 3-amino-1,2-propanediol (B146019) also starts with glycerin chlorohydrin and uses ammonia (B1221849) water with a catalyst system. google.com

Future research could explore pathways that align more closely with the principles of green chemistry. rsc.org This includes:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the amination of glycerol (B35011) derivatives. Glycerol is a readily available and renewable feedstock, often generated as a byproduct of biodiesel production.

Catalytic Amination of Glycerol: Developing highly selective catalysts for the direct amination of glycerol with diethylamine (B46881). This would be a more atom-economical route than starting with chlorinated precursors.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and increase yield and purity, thereby contributing to a more sustainable process.

Table 1: Potential Sustainable Synthetic Routes

| Synthetic Approach | Potential Feedstocks | Key Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis | Glycerol, Diethylamine | Mild reaction conditions, high selectivity, renewable feedstock. | Enzyme discovery and engineering, process optimization. |

| Catalytic Amination | Glycerol, Diethylamine | High atom economy, potential for catalyst recycling. | Development of novel, highly selective, and robust catalysts. |

| Flow Chemistry | Glycerin Chlorohydrin, Diethylamine | Enhanced process control, improved safety and efficiency, easier scalability. | Reactor design, optimization of reaction kinetics in continuous systems. |

Advanced Applications in Nanomaterials and Surface Chemistry

The dual functionality of this compound makes it a promising candidate for applications in materials science, particularly in the realms of nanomaterials and surface modification. The hydroxyl groups can form bonds with surfaces or participate in polymerization, while the tertiary amine can act as a charge carrier, a ligand for metal ions, or a pH-responsive moiety.

One demonstrated application is its use in studying the chemical and chromatographic stability of methacrylate-based monolithic columns. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In this context, it is used to create stationary phases with 3-N,N-diethylamino-2-hydroxypropyl (DEAE) groups, which are crucial for ion-exchange chromatography. This highlights its utility in modifying polymer surfaces to impart specific chemical properties.

Future research could extend to:

Nanoparticle Functionalization: Its use as a capping or stabilizing agent in the synthesis of metal or metal oxide nanoparticles. The diol and amine groups can coordinate to the nanoparticle surface, preventing aggregation and allowing for further functionalization.

pH-Responsive Surfaces: Grafting the molecule onto surfaces could create materials that change their properties (e.g., wettability, charge) in response to pH changes, which is useful for smart coatings, sensors, and drug delivery systems.

Precursor for Cationic Lipids: The related compound, 3-(dimethylamino)-1,2-propanediol (B52021), is a precursor for the synthetic cationic lipid DOTMA, which is used in DNA transfection protocols. sigmaaldrich.comsigmaaldrich.com Similar research could explore the use of this compound to create novel lipids for gene delivery applications.

Deepening Mechanistic Understanding of Biological Interactions

While the toxicological properties of this compound have not been fully investigated, its structure suggests potential for various biological interactions. fishersci.com The tertiary amine group can be protonated at physiological pH, allowing it to interact with negatively charged biological macromolecules like DNA and certain proteins. The diol functionality can participate in hydrogen bonding, a fundamental interaction in biological systems.

A key area for future research is to move beyond basic hazard identification and develop a deeper mechanistic understanding of how this molecule interacts with cells, proteins, and other biological components. The use of its structural analog in CO2 capture systems suggests an affinity for acidic molecules, which could translate to interactions with acidic residues in proteins or with CO2 in biological contexts. researchgate.net

Systematic studies are needed to:

Characterize its binding affinity to various proteins and nucleic acids.

Investigate its effects on cell membrane integrity and function.

Explore its metabolic pathways and potential for bioaccumulation.

Development of Hybrid Materials Utilizing this compound

Hybrid materials, which combine organic and inorganic components at the molecular level, often exhibit properties superior to their individual constituents. The reactive hydroxyl and amine groups of this compound make it an excellent building block for such materials.

A significant application already identified is its use as a chain extender in the synthesis of polyether polyurethane cationomers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In this process, it reacts with diisocyanates to form polyurethane chains, with the diethylamino group providing a site that can be quaternized to introduce positive charges along the polymer backbone. These cationic polymers have applications in coatings, adhesives, and biocompatible materials.

Emerging research could focus on:

Epoxy Resins: Incorporating it as a curing agent or modifier for epoxy resins to improve toughness, adhesion, and thermal stability.

Sol-Gel Materials: Using it as an organic modifier in sol-gel processes to create hybrid silica (B1680970) or titania materials with tailored surface chemistry and porosity.

Polymer-Clay Nanocomposites: Utilizing its cationic potential to facilitate the exfoliation and dispersion of clays (B1170129) within a polymer matrix, thereby enhancing the mechanical and barrier properties of the composite material.

Computational Chemistry Approaches for Predicting Reactivity and Interactions

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding experimental work and accelerating research. For this compound, computational approaches can offer significant insights where experimental data is lacking.

Databases already contain predicted physicochemical properties. lookchem.comuni.lu For example, predicted values for its partition coefficient (XLogP3: -0.3) and pKa (14.00±0.20) are available. lookchem.com Advanced computational studies could build upon this foundation.

Future computational research should include:

Density Functional Theory (DFT): To calculate electronic structure, predict reactivity hotspots, and model vibrational spectra for comparison with experimental IR data. nist.gov

Molecular Dynamics (MD) Simulations: To simulate its interaction with surfaces (e.g., silica, polymers), nanoparticles, and biological molecules like proteins or lipid bilayers. This could elucidate the mechanisms behind its role in chromatography and its potential in drug delivery.